Acide Azido-PEG6

Vue d'ensemble

Description

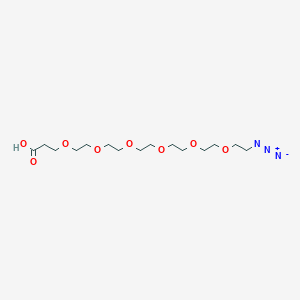

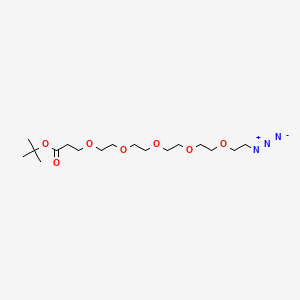

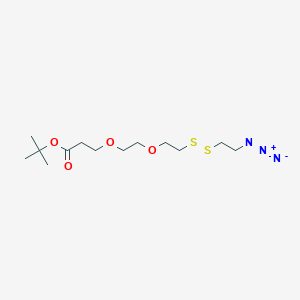

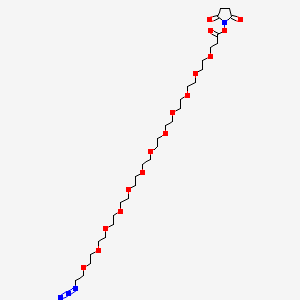

Azido-PEG6-Acid is a polyethylene glycol (PEG) derivative that contains an azide group and a terminal carboxylic acid group. This compound is known for its high solubility in aqueous media and its ability to participate in click chemistry reactions. The azide group can react with alkyne, BCN, and DBCO groups to form stable triazole linkages, making it a valuable tool in bioconjugation and drug development .

Applications De Recherche Scientifique

Azido-PEG6-Acid has a wide range of applications in scientific research, including:

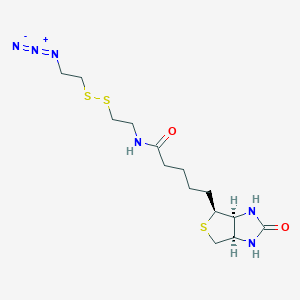

Bioconjugation: Used to link biomolecules such as proteins and nucleic acids through click chemistry.

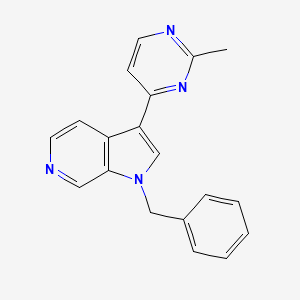

Drug Development: Serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.

Imaging: Used in the development of imaging agents for diagnostic purposes.

Material Science: Employed in the synthesis of functionalized polymers and hydrogels .

Mécanisme D'action

Target of Action

Azido-PEG6-Acid is primarily used as a linker in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

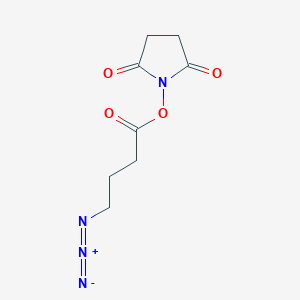

Azido-PEG6-Acid contains an azide group and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

As a component of protacs, it plays a crucial role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and PROTACs leverage this system to selectively degrade target proteins .

Pharmacokinetics

It is known to be soluble in water, dmso, dcm, and dmf , which may influence its bioavailability.

Result of Action

As a component of protacs, it contributes to the selective degradation of target proteins . This can have various effects depending on the specific target protein being degraded.

Analyse Biochimique

Biochemical Properties

Azido-PEG6-Acid plays a significant role in biochemical reactions, particularly in the formation of PROTAC molecules . It interacts with enzymes and proteins that contain Alkyne groups, forming a stable triazole linkage through a copper-catalyzed azide-alkyne cycloaddition reaction .

Cellular Effects

The effects of Azido-PEG6-Acid on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the formation of these molecules, Azido-PEG6-Acid indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Azido-PEG6-Acid exerts its effects at the molecular level through its interactions with biomolecules containing Alkyne groups . The copper-catalyzed azide-alkyne cycloaddition reaction it undergoes results in the formation of a stable triazole linkage, which is a key step in the synthesis of PROTACs .

Temporal Effects in Laboratory Settings

The effects of Azido-PEG6-Acid over time in laboratory settings are largely dependent on the stability of the PROTACs it helps to form

Dosage Effects in Animal Models

The effects of Azido-PEG6-Acid at different dosages in animal models have not been extensively studied. As a linker in the formation of PROTACs, its effects would likely be indirect and dependent on the properties of the specific PROTAC being synthesized .

Metabolic Pathways

Azido-PEG6-Acid is involved in the metabolic pathways related to the synthesis of PROTACs . It interacts with enzymes and cofactors during the copper-catalyzed azide-alkyne cycloaddition reaction .

Transport and Distribution

The transport and distribution of Azido-PEG6-Acid within cells and tissues are likely influenced by its role as a linker in the formation of PROTACs

Subcellular Localization

As a linker in the formation of PROTACs, it is likely to be found wherever these molecules exert their effects

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Azido-PEG6-Acid is typically synthesized through a multi-step process that involves the functionalization of PEG with azide and carboxylic acid groups. The general synthetic route includes:

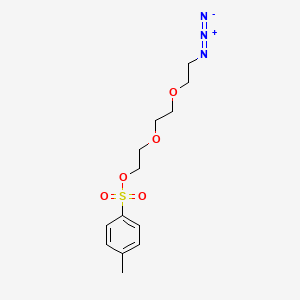

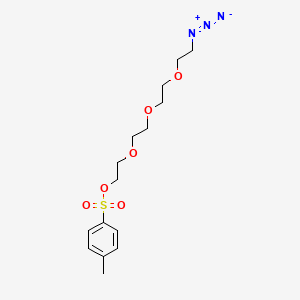

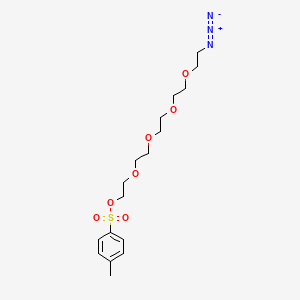

Activation of PEG: PEG is first activated by reacting with a suitable activating agent such as tosyl chloride to form PEG-tosylate.

Substitution Reaction: The PEG-tosylate is then reacted with sodium azide to introduce the azide group, forming PEG-azide.

Carboxylation: Finally, the PEG-azide is reacted with a carboxylating agent such as succinic anhydride to introduce the terminal carboxylic acid group, yielding Azido-PEG6-Acid

Industrial Production Methods

Industrial production of Azido-PEG6-Acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of PEG are activated using tosyl chloride.

Azidation: The activated PEG is then reacted with sodium azide in large reactors.

Carboxylation: The PEG-azide is carboxylated using succinic anhydride under controlled conditions to ensure high yield and purity

Analyse Des Réactions Chimiques

Types of Reactions

Azido-PEG6-Acid undergoes several types of chemical reactions, including:

Click Chemistry: The azide group reacts with alkyne groups in the presence of copper catalysts (CuAAC) to form stable triazole linkages.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group reacts with strained alkynes such as DBCO and BCN without the need for a catalyst

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts.

SPAAC: Does not require any catalyst but uses strained alkynes like DBCO and BCN

Major Products

Comparaison Avec Des Composés Similaires

Similar Compounds

Azido-PEG4-Acid: Similar structure but with a shorter PEG chain.

Azido-PEG8-Acid: Similar structure but with a longer PEG chain.

Azido-PEG12-Acid: Similar structure but with an even longer PEG chain

Uniqueness

Azido-PEG6-Acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications where both properties are essential .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O8/c16-18-17-2-4-22-6-8-24-10-12-26-14-13-25-11-9-23-7-5-21-3-1-15(19)20/h1-14H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYQHDQBMAJDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

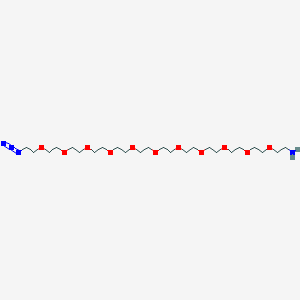

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)